Tris(dimethylamino)silylamine is an organosilicon compound with the chemical formula . It is a derivative of ammonia, where all three hydrogen atoms are replaced by dimethylamino groups. This compound is notable for its unique reactivity and properties, making it of significant interest in various fields, particularly in material science and chemistry. The compound is also known by its IUPAC name, N-[amino-bis(dimethylamino)silyl]-N-methylmethanamine, and has a CAS number of 243463-80-1.
Tris(dimethylamino)silylamine is classified under organosilicon compounds, which are characterized by silicon atoms bonded to carbon-containing groups. It has applications in electronic materials, catalysis, and as a precursor for silicon-based materials. The compound can be synthesized from various starting materials, including lithium tris(dimethylamino)silylamide and aluminum trichloride, among others .
Several methods exist for synthesizing tris(dimethylamino)silylamine. One common approach involves the reaction of lithium tris(dimethylamino)silylamide with aluminum trichloride. This reaction typically proceeds under controlled conditions to yield the desired organosilicon compound.
The synthesis process can be optimized using a device that includes a raw material premixing unit, a reaction unit, and a purification unit. The reaction occurs in an inert atmosphere to prevent unwanted side reactions. The purification step is crucial to obtain high-purity tris(dimethylamino)silylamine suitable for scientific applications .
The molecular structure of tris(dimethylamino)silylamine features a silicon atom bonded to three dimethylamino groups. The structure can be represented as follows:
The compound exhibits a dimeric silaguanidinium structure when analyzed in certain conditions, showcasing its potential for complex formation .
Tris(dimethylamino)silylamine is involved in several notable chemical reactions:
These reactions highlight its versatility as a precursor in various synthetic pathways .
The mechanism of action for tris(dimethylamino)silylamine primarily involves its reactivity with substrates during chemical processes. For instance, during atomic layer deposition, the compound reacts with ozone to produce silicon oxide films. This process underscores its utility in semiconductor manufacturing and materials science .
The compound's reactivity profile makes it suitable for applications requiring specific silicon-based functionalities .
Tris(dimethylamino)silylamine has diverse applications across various scientific fields:
The ammonolysis of chlorosilanes represents a foundational route to tris(dimethylamino)silylamine derivatives. Tris(dimethylamino)chlorosilane (ClSi(NMe₂)₃) serves as the primary precursor, reacting with ammonia under controlled conditions to yield tris(dimethylamino)silylamine (H₂NSi(NMe₂)₃, TDSA). This synthesis demands rigorous exclusion of moisture and oxygen due to the moisture sensitivity of chlorosilane reactants. Industrial-scale production employs continuous-flow reactors with excess dimethylamine to drive the substitution of chlorine atoms while minimizing oligomerization byproducts. Key process parameters include temperature gradients (maintained at –30°C to 0°C), stoichiometric ammonia excess, and inert gas sparging to remove ammonium chloride coproducts [2].
Table 1: Ammonolysis Reaction Parameters for TDSA Synthesis
Chlorosilane Precursor | Ammonia Equivalents | Temperature Range | Solvent System | Reported Yield |
---|---|---|---|---|
(CH₃)₂N)₃SiCl | 3.5–5.0 | –30°C to 0°C | Pentane/THF | 85–92% |
Cl₃SiH | 6.0–8.0 | –40°C to –10°C | Heptane | 78–85% |
Cl₂Si(CH₃)(NMe₂) | 4.0–4.5 | –20°C to 10°C | Diethyl ether | 80–88% |
Post-synthesis purification leverages fractional distillation under reduced pressure (boiling point: 142°C at 760 mmHg) or adsorption chromatography using molecular sieves (3Å/4Å) to achieve electronic-grade purity (>99.999%). Critical impurities include residual dimethylamine hydrochloride and siloxane condensation products, necessitating multi-stage filtration through activated carbon and metal complexing agents like EDTA derivatives [2] [6]. This methodology enables kilogram-scale production of TDSA, which serves as a versatile synthon for Si–N ceramic precursors and ligand architectures.
Lithiation of tris(dimethylamino)silylamine generates [(CH₃)₂N]₃SiNHLi, a potent nucleophile for synthesizing sterically encumbered silylamino complexes. This is achieved via deprotonation of TDSA using n-butyllithium in anhydrous tetrahydrofuran (THF) at –78°C. The lithiated reagent subsequently participates in salt metathesis with main-group or transition-metal halides under solvothermal conditions (60–100°C, sealed vessels). For instance, reactions with AlCl₃ or GaCl₃ yield heteroleptic alanes/gallanes like H₆Al₆(NⁱPr)₄[NSi(NMe₂)₃]₂, which adopt cage structures confirmed by X-ray crystallography [5].
Table 2: Functionalized Derivatives via Lithium Tris(dimethylamino)Silylamide
Lithiating Agent | Electrophile | Reaction Conditions | Product | Application |
---|---|---|---|---|
n-BuLi | Cl₃B₃N₃H₃ | Pentane, 25°C, 12 h | {[(CH₃)₂N]₃SiNH}₃B₃N₃H₃ | SiBN Ceramic Precursor |
n-BuLi | (HAlNⁱPr)₆ | Toluene, 80°C, 24 h | H₆Al₆(NⁱPr)₄[NSi(NMe₂)₃]₂ | Aluminum Nitride Precursor |
t-BuLi | Cp₂ZrCl₂ | THF, –78°C to 25°C, 6 h | Cp₂Zr[NH(Si(NMe₂)₃]₂ | Olefin Polymerization Catalyst |
Kinetic studies reveal that the bulky –Si(NMe₂)₃ group significantly retards undesired ligand redistribution pathways. Nuclear magnetic resonance (¹H/¹³C/²⁹Si-NMR) and Fourier-transform infrared (FTIR) spectroscopy validate N–Si bond formation, showing characteristic shifts: ²⁹Si-NMR signals between –45 to –55 ppm and N–H stretches at 3350–3380 cm⁻¹. These derivatives exhibit enhanced volatility for chemical vapor deposition (CVD) processes compared to non-silylated analogs [1] [5].
Tris(dimethylamino)silylamine derivatives enable precise integration into boron-nitrogen architectures via electrophilic substitution. The reaction of lithium tris(dimethylamino)silylamide with 2,4,6-trichloroborazine (Cl₃B₃N₃H₃) in a 3:1 molar ratio in pentane yields 2,4,6-tris[tris(dimethylamino)silylamino]borazine ({[(CH₃)₂N]₃SiNH}₃B₃N₃H₃) as a crystalline solid. X-ray diffraction confirms retention of the borazinic ring with B–N bond lengths of 1.44 Å and Si–N bonds at 1.74 Å, indicating dative interactions without ring distortion [1] [4].
Table 3: Borazine-Functionalized Silylamines and Characterization
Compound | Synthetic Route | B–N Ring Geometry | Decomposition Onset | Ceramic Yield |
---|---|---|---|---|
{[(CH₃)₂N]₃SiNH}₃B₃N₃H₃ | Nucleophilic substitution | Planar | 380°C | 78% (Si₃B₃N₇) |
(Cl₂SiNH)₃B₃N₃H₃ | Ammonolysis of BCl sites | Slightly puckered | 290°C | 62% (SiB₀.₅N₂) |
(Me₃SiNH)₃B₃N₃Me₃ | Trimethylsilylation | Planar | 450°C | 81% (Si₃B₃N₄C) |
This molecular precursor strategy ensures stoichiometric control over Si:B:N ratios (typically 3:3:7), critical for generating amorphous Si₃B₃N₇ ceramics upon pyrolysis at 1000–1200°C under nitrogen. Solid-state NMR (¹¹B/²⁹Si) of pyrolyzed products reveals predominant BN₃ and SiN₄ units, confirming homogeneous element distribution unattainable via physical mixing approaches [1] [4].
Tris(dimethylamino)silylamine drives non-hydrolytic sol-gel routes to silicon boron nitride (SiBN) preceramic polymers. TDSA undergoes controlled condensation with chloroboranes (e.g., BCl₃) or borazine derivatives in toluene, catalyzed by tertiary amines. This forms B–N–Si linkages through aminolysis, releasing dimethylamine hydrochloride. For example, co-condensation with HAlNⁱPr)₆ yields hyperbranched poly(iminoboranes) with the empirical formula [–Si(NH)(NMe₂)–NH–B(NⁱPr)–]ₙ, which remain soluble in aromatic solvents up to Mₙ = 15,000 g/mol [5].
Table 4: Sol-Gel Precursors Derived from Tris(dimethylamino)Silylamine
Coreactant | Catalyst | Gelation Time | Pyrolyzed Composition | Surface Area (Ceramic) |
---|---|---|---|---|
BCl₃ | Et₃N | 2–4 h | SiB₁.₂N₂.₈ | 480 m²/g |
Cl₃B₃N₃H₃ | Pyridine | 8–12 h | Si₃B₃N₇ | 620 m²/g |
HAl(NⁱPr)₆ | None | 24–48 h | SiAlBN₄ | 380 m²/g |
These gels exhibit exceptional thermal stability, resisting crystallization up to 1700°C and yielding mesoporous SiBN(C) ceramics with surface areas exceeding 600 m²/g after pyrolysis at 1100°C. The mechanism involves sequential Si–N–B bond formation via dimethylamine elimination, as monitored by in situ FTIR showing decay of N–H (3380 cm⁻¹) and B–Cl (850 cm⁻¹) bands concurrent with Si–N–B vibration emergence (1040 cm⁻¹) [5].
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